1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a morpholine ring and a phenoxy group
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions
Scientific Research Applications
1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol include:
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones: These compounds have shown antiviral activity against HIV-1.
3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: This compound is used in the development of new pharmaceuticals.
The uniqueness of this compound lies in its combination of a morpholine ring and a phenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-12-7-13(2)9-15(8-12)19-11-14(17)10-16-3-5-18-6-4-16/h7-9,14,17H,3-6,10-11H2,1-2H3 |
InChI Key |
VATLQUSGGXUFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCOCC2)O)C |
Origin of Product |
United States |
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